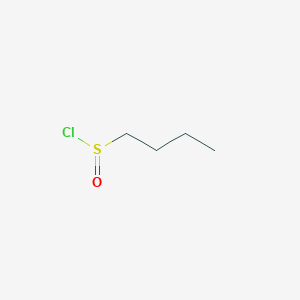
5-(bromomethyl)-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-2-nitrophenol, also known as 5-bromo-2-nitrophenol (BNP), is an organic compound composed of a phenol ring with a nitro group and a bromomethyl substituent. It is a pale yellow solid that is soluble in organic solvents, such as alcohols and ethers. BNP has a wide range of applications in the fields of biochemistry, organic chemistry, and pharmacology. In biochemistry, BNP is used as a reagent in the synthesis of various compounds, including drugs, hormones, and proteins. In organic chemistry, BNP is used as a catalyst in the synthesis of organic compounds. In pharmacology, BNP is used to study the mechanism of action of drugs, as well as their biochemical and physiological effects.
Applications De Recherche Scientifique
BNP is widely used in scientific research as a reagent in the synthesis of various compounds, including drugs, hormones, and proteins. BNP is also used to study the mechanism of action of drugs, as well as their biochemical and physiological effects. BNP is also used in the synthesis of organic compounds, such as dyes, pigments, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of BNP is not fully understood. However, it is believed that BNP acts as a reversible inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. BNP is thought to bind to the active site of tyrosinase, preventing its activity. This inhibition of tyrosinase activity results in a decrease in the production of melanin, resulting in a lighter skin color.
Biochemical and Physiological Effects
BNP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that BNP inhibits the activity of tyrosinase, resulting in a decrease in the production of melanin. BNP has also been shown to have antibacterial, antifungal, and anti-inflammatory properties. In addition, BNP has been shown to have a protective effect against oxidative damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BNP in laboratory experiments has a number of advantages. BNP is a relatively stable compound and is soluble in organic solvents, making it easy to handle and store. In addition, BNP is a relatively inexpensive reagent, making it cost-effective for use in laboratory experiments. However, BNP is highly toxic and should be handled with caution.
Orientations Futures
BNP has a wide range of potential applications in the fields of biochemistry, organic chemistry, and pharmacology. Future research could focus on the development of new synthesis methods for BNP, as well as the exploration of its potential applications in drug discovery and development. In addition, further research could be conducted to explore the mechanism of action of BNP and its potential therapeutic effects. Finally, further research could be conducted to explore the potential toxic effects of BNP and the development of methods to reduce its toxicity.
Méthodes De Synthèse
BNP can be synthesized by several methods, including the Sandmeyer reaction, the Buchwald-Hartwig reaction, and the Suzuki reaction. The Sandmeyer reaction is the most commonly used method for the synthesis of BNP. In this reaction, a solution of 5-(bromomethyl)-2-nitrophenoltrobenzaldehyde is treated with a solution of sodium nitrite in dilute sulfuric acid. The reaction proceeds through the formation of a diazonium salt, which is then reduced to BNP by hydrogen sulfide. The yield of BNP obtained from the Sandmeyer reaction is typically in the range of 80-90%.
Propriétés
IUPAC Name |
5-(bromomethyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZFJUGKIWQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452650 |
Source


|
| Record name | Phenol, 5-(bromomethyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 5-(bromomethyl)-2-nitro- | |
CAS RN |
26386-82-3 |
Source


|
| Record name | Phenol, 5-(bromomethyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

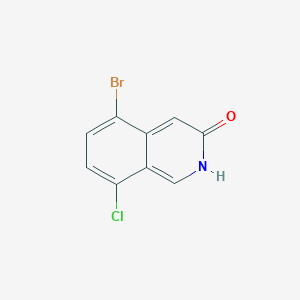


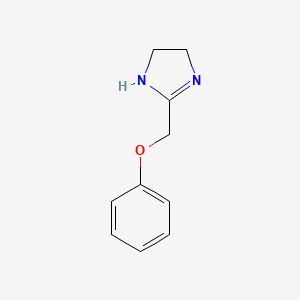
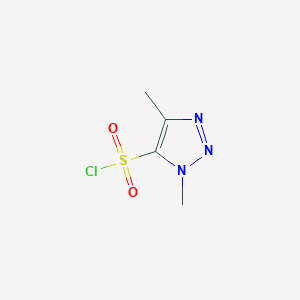
![methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate, trans](/img/structure/B6596637.png)
![tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate](/img/structure/B6596638.png)
![tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate](/img/structure/B6596648.png)
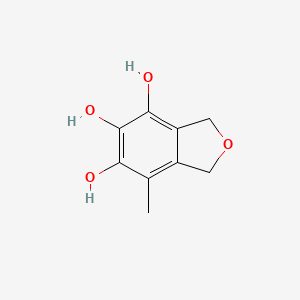

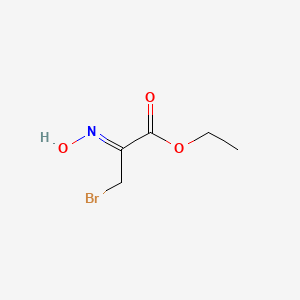
![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)
